molecular formula C13H7Cl2N3OS B2761264 N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide CAS No. 930077-00-2

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide

Cat. No.: B2761264
CAS No.: 930077-00-2
M. Wt: 324.18
InChI Key: TZAFOGKZLOESJY-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with 5,6-dichloronicotinic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazole ring . The reaction conditions usually involve heating the mixture at elevated temperatures (100-150°C) for several hours.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atoms with the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-5-chloropyridine-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-6-chloropyridine-3-carboxamide
  • N-(1,3-benzothiazol-2-yl)-5,6-dimethylpyridine-3-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The dichlorinated structure may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-5,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-8-5-7(6-16-11(8)15)12(19)18-13-17-9-3-1-2-4-10(9)20-13/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAFOGKZLOESJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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